molecular formula C₈₅H₁₃₉N₂₇O₃₅S B612718 H-Arg-Arg-Lys-Asp-Leu-His-Asp-Asp-Glu-Glu-Asp-Glu-Ala-Met-Ser-Ile-Thr-Ala-OH CAS No. 154444-97-0

H-Arg-Arg-Lys-Asp-Leu-His-Asp-Asp-Glu-Glu-Asp-Glu-Ala-Met-Ser-Ile-Thr-Ala-OH

Cat. No. B612718
CAS RN: 154444-97-0
M. Wt: 2131.24
InChI Key:
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Description

Synthesis Analysis

The synthesis of this peptide would involve the stepwise addition of amino acids in the sequence. Each amino acid is added to the growing peptide chain in a reaction that forms a peptide bond. The process is repeated until all the amino acids have been added .


Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of amino acids and the nature of the peptide bonds that link them together. The structure can be analyzed using various techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this peptide would largely depend on the functional groups present in the amino acids. For example, the side chains of the amino acids can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this peptide would depend on the properties of the individual amino acids and the overall structure of the peptide. These properties can include solubility, stability, and reactivity .

Scientific Research Applications

Role in Hematological Cancers

Casein kinase 1 (CK1) enzymes, which include the substrate , play a significant role in the tumorigenesis of hematological malignancies . They act on proteins in regulatory nodes essential for the development of these cancers . CK1δ/ε inhibitors, which target CK1, have shown promise in preclinical models for blocking the development of chronic lymphocytic leukemia (CLL), non-Hodgkin lymphomas (NHL), myelodysplastic syndrome (MDS), acute myeloid leukemia (AML), and multiple myeloma (MM) .

Regulation of Circadian Rhythms

CK1 plays a key role in the regulation of circadian rhythms . It controls the stability of the PERIOD proteins (PER1 and PER2), which are central to the generation of circadian rhythms . A conformational switch in the CK1 activation loop determines which sites on mammalian PER2 are preferentially phosphorylated, thereby directly regulating PER2 stability .

Role in DNA Repair and Cell Cycle

CK1 performs various functions in both the cytoplasm and nucleus, such as DNA repair and cell cycle . It is involved in the phosphorylation of proteins that play a role in these processes .

Involvement in Cytokinesis and Vesicular Trafficking

CK1 is also involved in cytokinesis and vesicular trafficking . These processes are essential for cell division and the transport of molecules within cells .

Role in Morphogenesis

CK1 plays a role in morphogenesis, the biological process that causes an organism to develop its shape . It is likely involved in the phosphorylation of proteins that play a role in this process .

Potential Therapeutic Target

Given its involvement in various biological processes and diseases, CK1 is considered a potential therapeutic target . For instance, umbralisib, a dual PI3Kδ and CK1ε inhibitor, is currently in clinical trials for CLL and NHL patients .

Safety and Hazards

The safety and hazards associated with this peptide would depend on various factors including its biological activity, the dose used, and the route of administration. It’s always important to handle peptides with care and use appropriate safety measures .

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C85H139N27O35S/c1-9-38(4)64(81(144)112-65(41(7)114)82(145)97-40(6)83(146)147)111-80(143)56(35-113)110-73(136)49(23-27-148-8)98-66(129)39(5)96-68(131)46(17-20-57(115)116)102-76(139)52(30-60(121)122)107-72(135)48(19-22-59(119)120)101-71(134)47(18-21-58(117)118)103-77(140)53(31-61(123)124)109-79(142)55(33-63(127)128)108-75(138)51(29-42-34-92-36-95-42)105-74(137)50(28-37(2)3)104-78(141)54(32-62(125)126)106-70(133)44(15-10-11-24-86)100-69(132)45(16-13-26-94-85(90)91)99-67(130)43(87)14-12-25-93-84(88)89/h34,36-41,43-56,64-65,113-114H,9-33,35,86-87H2,1-8H3,(H,92,95)(H,96,131)(H,97,145)(H,98,129)(H,99,130)(H,100,132)(H,101,134)(H,102,139)(H,103,140)(H,104,141)(H,105,137)(H,106,133)(H,107,135)(H,108,138)(H,109,142)(H,110,136)(H,111,143)(H,112,144)(H,115,116)(H,117,118)(H,119,120)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,146,147)(H4,88,89,93)(H4,90,91,94)/t38-,39-,40-,41+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,64-,65-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNUIDBXUOTUMT-LVTIADEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C85H139N27O35S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745594
Record name L-Arginyl-L-arginyl-L-lysyl-L-alpha-aspartyl-L-leucyl-L-histidyl-L-alpha-aspartyl-L-alpha-aspartyl-L-alpha-glutamyl-L-alpha-glutamyl-L-alpha-aspartyl-L-alpha-glutamyl-L-alanyl-L-methionyl-L-seryl-L-isoleucyl-L-threonyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2131.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Arg-Arg-Lys-Asp-Leu-His-Asp-Asp-Glu-Glu-Asp-Glu-Ala-Met-Ser-Ile-Thr-Ala-OH

CAS RN

154444-97-0
Record name L-Arginyl-L-arginyl-L-lysyl-L-alpha-aspartyl-L-leucyl-L-histidyl-L-alpha-aspartyl-L-alpha-aspartyl-L-alpha-glutamyl-L-alpha-glutamyl-L-alpha-aspartyl-L-alpha-glutamyl-L-alanyl-L-methionyl-L-seryl-L-isoleucyl-L-threonyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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